molecular formula C15H23N5O3 B2956093 2-methoxy-3-{[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}pyrazine CAS No. 2034285-07-7

2-methoxy-3-{[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}pyrazine

Cat. No.: B2956093
CAS No.: 2034285-07-7
M. Wt: 321.381
InChI Key: YLMWIEQTODYORL-UHFFFAOYSA-N
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Description

2-methoxy-3-{[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}pyrazine is a complex organic compound that belongs to the class of pyrazines. Pyrazines are known for their aromatic properties and are often used in various chemical and biological applications. This particular compound is notable for its unique structure, which includes a methoxy group, a piperazine ring, and a pyrrolidine ring, making it a subject of interest in scientific research.

Scientific Research Applications

2-methoxy-3-{[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}pyrazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Future Directions

The future directions for this compound could involve further investigation into its bioactivity and potential applications in various fields of research and industrial applications. Additionally, further studies could focus on the design of new pyrrolidine compounds with different biological profiles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-3-{[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}pyrazine typically involves multiple steps. One common method starts with the condensation of isoleucine amide with glyoxal, followed by methylation using diazomethane . This process requires careful control of reaction conditions, including temperature and pH, to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-3-{[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}pyrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group or the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-methoxy-3-{[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-methoxy-3-{[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}pyrazine apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both a piperazine and pyrrolidine ring in the same molecule is relatively rare and contributes to its versatility in various applications.

Properties

IUPAC Name

[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O3/c1-18-7-9-19(10-8-18)15(21)20-6-3-12(11-20)23-14-13(22-2)16-4-5-17-14/h4-5,12H,3,6-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMWIEQTODYORL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)N2CCC(C2)OC3=NC=CN=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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